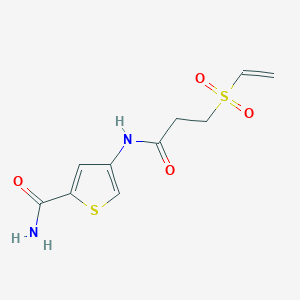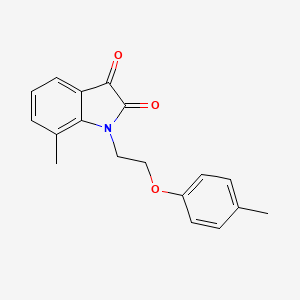
7-Methyl-1-(2-p-tolyloxy-ethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-(2-p-tolyloxy-ethyl)-1H-indole-2,3-dione, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. PKC is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Fischer Indolisation and Chemical Synthesis
Fischer indolisation techniques have been employed to synthesize various indole derivatives, including 7-Methyl-1-(2-p-tolyloxy-ethyl)-1H-indole-2,3-dione. These methods involve the catalyzed indolisation of phenylhydrazones of diketones and ketoesters, leading to the formation of indoles with significant structural diversity. This process indicates the versatility of indole derivatives in synthetic organic chemistry, highlighting their potential in the development of new compounds with varied biological activities (Maddirala et al., 2003).
Advanced Synthetic Routes
Another study demonstrates the synthesis of ellipticine quinone from isatin, employing a novel route that involves the preparation of 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione. This compound serves as a key intermediate in the synthesis process, showcasing the utility of indole derivatives in the formation of complex heterocyclic compounds, which could have implications for drug development and materials science (Ramkumar & Nagarajan, 2014).
Antiproliferative Activity
The synthesis of new indole derivatives through one-pot multicomponent reactions has been explored for their antiproliferative potency towards cancer cell lines. Such studies underline the therapeutic potential of indole derivatives, including the discussed compound, in cancer treatment due to their ability to induce cell death in cancerous cells while sparing normal cells. This research contributes to the ongoing search for novel anticancer agents with improved specificity and efficacy (Fawzy et al., 2018).
Photochromic Properties and Materials Science
Indole derivatives also find applications in materials science, particularly in the development of photochromic materials. The study of 2-indolylfulgides highlights the unique photochromic properties of indole-based compounds, which could be leveraged in the design of light-responsive materials, sensors, and switches. These findings open avenues for the utilization of indole derivatives in advanced technological applications, such as smart windows and photo-switchable devices (Fedorovsky et al., 2000).
Propriétés
IUPAC Name |
7-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-14(9-7-12)22-11-10-19-16-13(2)4-3-5-15(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAVZQRYTFLHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


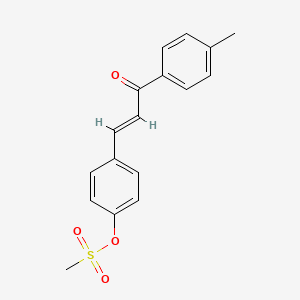
![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2857282.png)
![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)
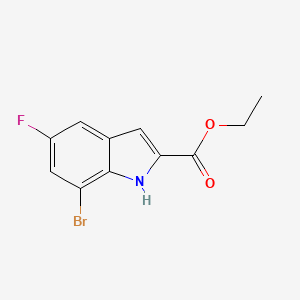
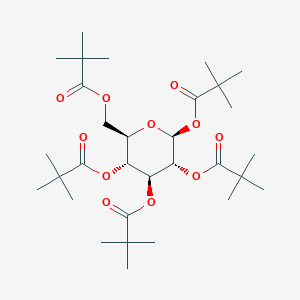
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)
